7-Bromo-5-chlorobenzo[d]isoxazole
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Overview
Description
7-Bromo-5-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO and a molecular weight of 232.46 g/mol . It is a derivative of benzo[d]isoxazole, characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions, respectively . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole typically involves the bromination and chlorination of benzo[d]isoxazole. One common method includes the reaction of benzo[d]isoxazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions to facilitate the substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or dehalogenated products .
Scientific Research Applications
7-Bromo-5-chlorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chlorobenzo[d]isoxazole
- 7-Bromo-5-fluorobenzo[d]isoxazole
- 7-Chloro-5-bromobenzo[d]isoxazole
Uniqueness
7-Bromo-5-chlorobenzo[d]isoxazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
7-Bromo-5-chlorobenzo[d]isoxazole is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
This compound has the molecular formula C7H3BrClNO and is characterized by the presence of a bromine and chlorine atom on the benzene ring of the isoxazole structure. The compound's lipophilicity and permeability characteristics are notable, with a Log P (octanol-water partition coefficient) of approximately 2.83, indicating good membrane permeability .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exert cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Huh7 (liver cancer)
In one study, derivatives of isoxazole were screened for their cytotoxicity using the sulforhodamine B assay. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 4.7 to 35.2 µM against liver cancer cells, demonstrating selective activity towards malignant cells while sparing normal cells .
Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines
Compound | MCF7 (µM) | HCT116 (µM) | Huh7 (µM) |
---|---|---|---|
7-Bromo-5-chloro | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |
Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
These findings suggest that the compound could be further explored for its potential in cancer therapy, particularly in designing selective agents that minimize toxicity to normal tissues.
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain pathways. Research indicates that certain isoxazole derivatives can serve as potent analgesics and anti-inflammatory agents by targeting COX enzymes .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, studies have reported antimicrobial activity for compounds within the benzoisoxazole family, including potential efficacy against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans. The structure-activity relationship analysis suggests that modifications in the chemical structure can enhance antimicrobial efficacy .
Case Studies
- Anticancer Screening : In a comprehensive study on indole-isoxazole hybrids, several derivatives were synthesized and tested against multiple cancer cell lines, revealing that compounds with structural similarities to this compound showed promising anticancer activity with specific mechanisms involving cell cycle arrest at the G1 phase .
- Inflammation Models : Another study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
7-bromo-5-chloro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGSNNVDFZCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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